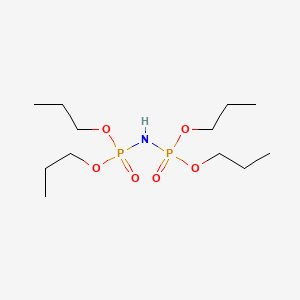![molecular formula C25H37NO B14500855 3-{[(4-Dodecylphenyl)methyl]amino}phenol CAS No. 63966-10-9](/img/structure/B14500855.png)
3-{[(4-Dodecylphenyl)methyl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Dodecylphenyl)methyl]amino}phenol is an organic compound that belongs to the class of phenols and amines It features a phenolic hydroxyl group and an amine group attached to a benzene ring, with a dodecylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Dodecylphenyl)methyl]amino}phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a dodecylphenylmethylamine is reacted with a phenol derivative under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Dodecylphenyl)methyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenolic ring undergoes substitution with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-{[(4-Dodecylphenyl)methyl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of 3-{[(4-Dodecylphenyl)methyl]amino}phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amine group can form ionic or covalent bonds with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methylphenyl)amino]phenol: Similar structure with a methyl group instead of a dodecyl group.
4-Aminophenol: Lacks the dodecylphenyl substituent but shares the phenolic and amine functional groups.
3-Aminophenol: Similar structure but without the dodecylphenyl substituent.
Uniqueness
This structural feature differentiates it from other phenolic amines and contributes to its specific chemical and biological activities .
Properties
CAS No. |
63966-10-9 |
|---|---|
Molecular Formula |
C25H37NO |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
3-[(4-dodecylphenyl)methylamino]phenol |
InChI |
InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-13-22-16-18-23(19-17-22)21-26-24-14-12-15-25(27)20-24/h12,14-20,26-27H,2-11,13,21H2,1H3 |
InChI Key |
NQFHZATUZBEBFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CNC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


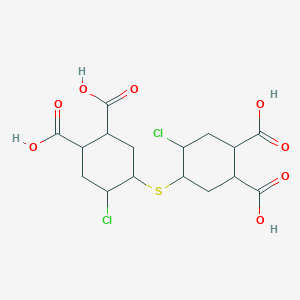
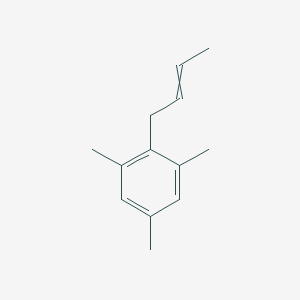
![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)

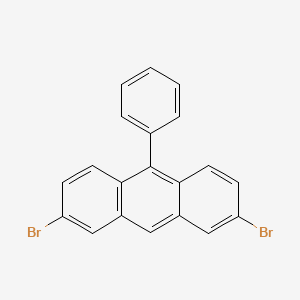
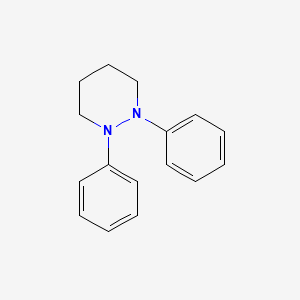
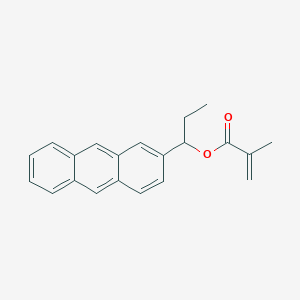
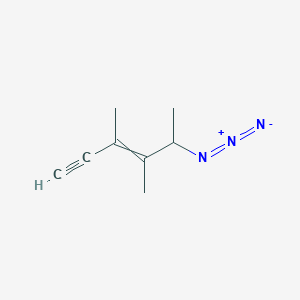
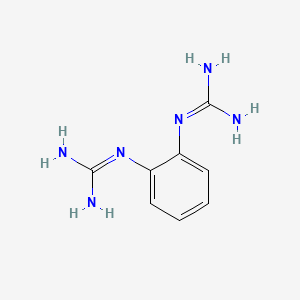

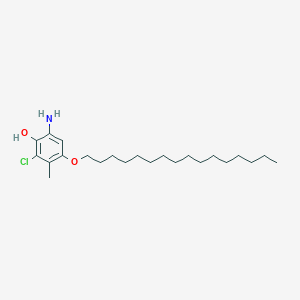
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)
